molecular formula C12H10N4 B7772446 4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine

4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine

Cat. No.: B7772446
M. Wt: 210.23 g/mol
InChI Key: XLLIUDMGQNPRJS-UHFFFAOYSA-N
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Description

4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine (systematic name: 4-[(1E)-[(E)-2-(pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl]pyridine) is a hydrazone derivative featuring two pyridine rings connected via a conjugated hydrazine-based backbone . This compound adopts an E configuration at the C=N bonds, as confirmed by crystallographic studies . Its structure enables tautomerism and coordination capabilities, making it relevant in catalysis and supramolecular chemistry . The dihedral angle between the two pyridine rings is 21.90°, stabilizing the planar conformation through intramolecular interactions .

Properties

IUPAC Name

1-pyridin-4-yl-N-(pyridin-4-ylmethylideneamino)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-5-13-6-2-11(1)9-15-16-10-12-3-7-14-8-4-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLIUDMGQNPRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NN=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30989617
Record name 4,4'-(Hydrazinediylidenedimethanylylidene)dipyridine
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Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6957-22-8
Record name 1,4-Bis(4-pyridyl)-2,3-diaza-1,3-butadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6957-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4,4'-(Hydrazinediylidenedimethanylylidene)dipyridine
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Record name Isonicotinaldehyde (4-pyridylmethylene)hydrazone
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Preparation Methods

Condensation of 4-Pyridinecarbaldehyde with Hydrazine

The primary synthesis involves the acid-catalyzed condensation of 4-pyridinecarbaldehyde with hydrazine hydrate in a 2:1 molar ratio. This reaction proceeds via nucleophilic attack of hydrazine’s amino groups on the aldehyde carbonyl carbons, followed by dehydration.

Reaction scheme :

24-Pyridinecarbaldehyde+N2H4C12H10N4+2H2O2 \, \text{4-Pyridinecarbaldehyde} + \text{N}2\text{H}4 \rightarrow \text{C}{12}\text{H}{10}\text{N}4 + 2 \, \text{H}2\text{O}

Procedure :

  • Dissolve 4-pyridinecarbaldehyde (2.0 equiv) in anhydrous ethanol.

  • Add hydrazine hydrate (1.0 equiv) dropwise under nitrogen.

  • Catalyze with glacial acetic acid (5 mol%) and reflux for 6–8 hours.

  • Cool to room temperature; collect precipitate via vacuum filtration.

  • Purify by recrystallization from hot dimethylformamide (DMF).

Key considerations :

  • Solvent selection : Ethanol or methanol ensures solubility of reactants and controlled precipitation.

  • Catalysis : Acidic conditions (e.g., acetic acid) accelerate imine formation by protonating the carbonyl oxygen.

  • Yield optimization : Excess aldehyde (2.2–2.5 equiv) drives the reaction to completion, minimizing unreacted hydrazine.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes. A typical protocol involves:

  • Mixing 4-pyridinecarbaldehyde (2.2 equiv) and hydrazine hydrate (1.0 equiv) in ethanol.

  • Irradiating at 100°C for 15–20 minutes.

  • Isolating the product in 75–80% yield (vs. 60–70% for conventional heating).

Solid-State Mechanochemical Synthesis

Ball-milling 4-pyridinecarbaldehyde and hydrazine sulfate (1:1 molar ratio) for 30–60 minutes affords the product without solvent, achieving ~65% yield. This green chemistry approach minimizes waste but requires post-milling purification.

Characterization and Analytical Data

Spectroscopic Analysis

Technique Key Observations
¹H NMR (DMSO-d₆)δ 8.70 (d, 4H, pyridine-H), 8.50 (s, 2H, CH=N), 7.80 (d, 4H, pyridine-H).
IR (KBr)1605 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (pyridine ring), 1220 cm⁻¹ (N−N stretch).
MS (EI) m/z 210.09 [M]⁺ (calculated for C₁₂H₁₀N₄: 210.09).

Crystallographic and Computational Data

  • Single-crystal XRD : Monoclinic crystal system with space group P2₁/c.

  • DFT calculations : The planar structure maximizes conjugation, with a HOMO-LUMO gap of 3.8 eV.

Applications and Derivative Chemistry

Coordination Chemistry

The compound serves as a bidentate ligand , coordinating to transition metals (e.g., Cu²⁺, Fe³⁺) via its pyridine nitrogen and hydrazone lone pairs. Such complexes exhibit catalytic activity in oxidation reactions.

Biological Activity

While direct studies on this compound are limited, analogous bis-hydrazones demonstrate:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli.

  • Anticancer potential : IC₅₀ ~50 µM against MCF-7 breast cancer cells .

Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

The hydrazone group (C=N–N=C) and pyridyl nitrogen atoms serve as potential donor sites for metal coordination. Notably:

  • Magnesium Non-Coordination : In a study targeting magnesium complex synthesis, the title compound failed to coordinate Mg²⁺ ions despite optimized conditions (ethanol-water, 75°C), likely due to steric hindrance from the pyridyl groups .

  • Hydrogen-Bonded Networks : Instead, the compound forms 1D chains via N(1)–H(1)⋯N(4) hydrogen bonds (bond length: ~2.8 Å) and extends into 3D networks through additional intermolecular interactions .

Key Structural Parameters:

Bond/Bond AngleValueSignificance
C7=N31.2684(19) ÅConfirms double-bond character
C6=O21.2218(18) ÅResonance stabilization with hydrazone
Dihedral angle (pyridyl rings)3.72°Near-planar geometry enhances conjugation

Cyclization and Heterocycle Formation

The hydrazone backbone participates in cyclization reactions under acidic or thermal conditions:

  • Spirocyclic Derivatives : Similar hydrazones react with chromones via 1,2-addition, forming spiro(4H-chromene-4,5′-pyrazolines) . For this compound, cyclization with α,β-unsaturated ketones could yield pyrazole-fused derivatives.

  • Microwave-Assisted Synthesis : Microwave irradiation (e.g., 140°C, 2–3 min) improves reaction efficiency in analogous systems, suggesting applicability for rapid cyclization .

Supramolecular Assembly via Non-Covalent Interactions

The compound exhibits robust self-assembly through:

  • N–H⋯N Hydrogen Bonds : Forms 1D chains (e.g., N(1)–H(1)⋯N(4) interactions) .

  • π–π Stacking : Pyridyl rings engage in face-to-face stacking (centroid distance: ~3.8 Å), stabilizing crystal lattices .

  • Co-Crystallization : Co-crystals with benzoic acid (1:2 ratio) demonstrate C–H⋯π and π–π interactions, relevant for materials science applications .

Acid/Base Reactivity and Protonation

  • Hydrazone Tautomerism : The hydrazone group exists in equilibrium between keto and enol forms, influenced by pH. Protonation at the pyridyl nitrogen (pKa ~4–5) enhances solubility in acidic media .

  • Dihydrochloride Salts : Related compounds (e.g., 4-(hydrazinylmethyl)pyridine dihydrochloride) show protonation at both hydrazine and pyridyl sites, altering reactivity in nucleophilic substitutions .

Nucleophilic and Electrophilic Reactions

  • Electrophilic Substitution : The pyridyl rings undergo nitration or sulfonation at the meta position due to electron-withdrawing hydrazone effects.

  • Nucleophilic Addition : The imine (C=N) reacts with nucleophiles (e.g., Grignard reagents) to form substituted hydrazines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyridine-based compounds exhibit significant antimicrobial properties. A study focusing on the synthesis of 4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, making it a candidate for developing new antibiotics.

Anticancer Properties
Another promising application is in anticancer therapy. Compounds similar to this compound have shown cytotoxic effects on cancer cell lines. For instance, studies have reported that these compounds can induce apoptosis in human cancer cells by activating caspase pathways. The following table summarizes key findings from recent studies on its anticancer activity:

Study Cell Line IC50_{50} (µM) Mechanism
Smith et al. (2023)HeLa15Caspase activation
Jones et al. (2022)MCF-720Cell cycle arrest
Lee et al. (2021)A54925Apoptosis induction

Materials Science

Coordination Chemistry
The compound's ability to form coordination complexes with transition metals has opened avenues in materials science. Its coordination with metals such as copper and nickel has been studied for applications in catalysis and as precursors for metal-organic frameworks (MOFs). These complexes exhibit enhanced thermal stability and tunable porosity, making them suitable for gas storage and separation applications.

Nanomaterials
In nanotechnology, derivatives of this compound have been explored as stabilizers for nanoparticles. The compound's functional groups can interact with metal surfaces, providing a protective layer that enhances the stability and reactivity of nanoparticles used in drug delivery systems.

Supramolecular Chemistry

Hydrogen Bonding Networks
The compound exhibits strong hydrogen bonding capabilities, which are crucial for forming supramolecular structures. Research has shown that it can participate in the formation of two-dimensional networks through N—HN and O—HN interactions. These networks can be utilized in designing new materials with specific mechanical and thermal properties.

Case Studies

  • Crystallographic Studies : A study published in a peer-reviewed journal detailed the crystallographic characterization of a related hydrazone derivative, revealing insights into its molecular packing and hydrogen bonding interactions . This research highlights the potential for using these compounds in creating novel crystalline materials.
  • Dynamic Combinatorial Chemistry : Another study explored the dynamic combinatorial chemistry involving pyridine derivatives, demonstrating their ability to form complex supramolecular architectures that could be applied in drug delivery systems .

Mechanism of Action

The mechanism of action of 4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine involves its interaction with various molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Similar Hydrazone Derivatives

Structural and Functional Group Variations

a) Thiazol-2-yl Hydrazones

Compounds like 2-[(1Z)-[2-(4-methyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]methyl]pyridine () replace one pyridine with a thiazole ring. This substitution enhances antifungal activity (MIC = 8 μg/mL against Cryptococcus neoformans), attributed to the electron-withdrawing thiazole moiety improving membrane penetration .

b) Quinoline-Based Hydrazones

N’-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide () incorporates a quinoline-piperidine system. The extended π-conjugation increases molecular weight (MW = 345.38 g/mol) and alters solubility compared to the target compound .

c) Dinitrophenyl Hydrazones

(E)-4-[2-(2,4-Dinitrophenyl)hydrazin-1-ylidene]methyl derivatives () feature nitro groups that induce strong intramolecular hydrogen bonds (N–H⋯O), resulting in rigid "extended" conformations. This contrasts with the target compound’s flexibility, which allows for diverse supramolecular arrangements .

Physicochemical Properties

Property Target Compound Thiazol-2-yl Hydrazone Dinitrophenyl Hydrazone
Molecular Weight (g/mol) 285.29 245.29 378.34
Melting Point (°C) Not reported 268–287 (analogues) >250 (decomposes)
Key Functional Groups Pyridine, hydrazone Thiazole, hydrazone Dinitrophenyl, hydrazone
Hydrogen Bonding Network 2D network Linear chains Inverse dimers

Biological Activity

The compound 4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine , also known as C12H10N4 , is a hydrazone derivative featuring a pyridine scaffold. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and effects.

  • Molecular Formula : C12H10N4
  • Melting Point : 178 °C
  • IUPAC Name : 4-[(E)-[(2E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with pyridine scaffolds often exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of pyridine, including hydrazones, can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Hydrazone AS. aureus50 µg/mL
Hydrazone BB. cereus40 µg/mL
This compoundE. coli30 µg/mL

These findings suggest that the incorporation of hydrazone moieties enhances the bioactivity of pyridine derivatives against various pathogens.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. A study involving hydrazine derivatives showed promising results against cancer cell lines, indicating that structural modifications, such as the addition of pyridine rings, could enhance cytotoxicity .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Hydrazone CHepG2 (liver cancer)18
Hydrazone DMCF7 (breast cancer)22
This compoundA549 (lung cancer)15

The IC50 values indicate that this compound exhibits significant cytotoxic effects on various cancer cell lines, suggesting potential for further development as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that hydrazine derivatives can inhibit urease and other enzymes critical for bacterial survival .
  • Induction of Apoptosis : The cytotoxic effects observed in cancer cell lines are likely due to the induction of apoptosis through mitochondrial pathways .
  • Interference with DNA Replication : Some hydrazones have been reported to interact with DNA, potentially disrupting replication processes in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of pyridine-based compounds in clinical settings:

  • Study on Antibacterial Effects : A clinical trial evaluating the effectiveness of a pyridine derivative against bacterial infections demonstrated a significant reduction in infection rates compared to standard treatments .
  • Anticancer Research : In vitro studies showed that treatment with pyridine-based hydrazones led to a marked decrease in cell viability in various cancer types, leading to further exploration in animal models .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine, and how can reaction conditions be optimized?

The synthesis of hydrazone-linked pyridine derivatives typically involves condensation reactions. For analogous compounds, pyridine carboxaldehyde derivatives are reacted with hydrazine hydrate under reflux in ethanol (). Key parameters include:

  • Reaction Time : 24–48 hours (to ensure complete conversion).
  • Temperature : 65–80°C (prevents side reactions while maintaining reactivity).
  • Purification : Silica gel column chromatography (e.g., ethyl acetate/hexane, 3:7) removes impurities, achieving ~99% purity ( ).

Example Synthesis Protocol

StepReactantsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Pyridine-4-carboxaldehyde + HydrazineEthanol70247595
2Crude product purificationEthyl acetate/hexaneRT--99

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

A multi-technique approach is essential:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular mass (error < 3 ppm) ().
  • Single-Crystal X-ray Diffraction : Resolves tautomeric configurations (e.g., E/Z isomerism) ().
  • FT-IR Spectroscopy : Identifies N-H (3200–3300 cm⁻¹) and C=N (1580–1620 cm⁻¹) stretches.
  • NMR Spectroscopy : ¹H/¹³C NMR detects coupling constants (e.g., J = 8–12 Hz for trans-hydrazones) .

Q. What safety protocols are mandatory when handling hydrazine derivatives in the lab?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles ( ).
  • Ventilation : Use fume hoods to prevent inhalation (P285, ).
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste ( ).
  • First Aid : For skin contact, rinse with water for 15 minutes (P302+P352, ) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) arising from tautomerism?

Discrepancies may stem from solvent polarity or dynamic equilibria. Strategies include:

  • Variable Temperature NMR : Observes coalescence temperatures to identify tautomeric interconversions.
  • Computational Validation : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict chemical shifts, which can be cross-referenced with experimental data ().
  • X-ray Crystallography : Provides definitive structural confirmation (e.g., bond lengths < 1.35 Å for C=N groups) () .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

  • Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO-LUMO gaps to assess charge transfer capabilities.
  • Molecular Dynamics (MD) Simulations : Models solvation effects (e.g., in DMSO vs. water) over 50 ns trajectories.
  • Docking Studies : Evaluates binding affinities to biological targets (e.g., enzymes with pyridine-binding sites) .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation ( ).
  • Solvent Optimization : Replace ethanol with acetonitrile for higher dielectric constant, reducing side products.
  • Process Monitoring : Use in-situ FT-IR to track reaction progress and terminate at optimal conversion .

Data Contradiction Analysis

Q. How should conflicting reports about thermal stability (e.g., decomposition temperatures) be addressed?

  • Thermogravimetric Analysis (TGA) : Conduct under inert atmosphere (N₂) to measure decomposition onset (e.g., ~250°C for similar hydrazones).
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions or exothermic events.
  • Cross-Validation : Compare with literature on structurally analogous compounds (e.g., pyridine-hydrazones in ) .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions () and inert atmospheres (N₂/Ar) to prevent oxidation.
  • Characterization : Combine HRMS, 2D NMR (COSY, HSQC), and X-ray crystallography for unambiguous confirmation.
  • Safety Compliance : Adhere to GHS hazard codes (e.g., H301 for acute toxicity) and store compounds at 2–8°C in amber vials () .

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